1-[7-(2,3-dichlorophenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-one
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Overview
Description
1,2,4-Triazolo[1,5-a]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a 1,2,4-triazole ring . These compounds have been studied for their significant biological and pharmacological properties .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines consists of a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines can vary widely depending on the specific compound and the conditions of the reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound. For example, the melting point, solubility, and other properties can be influenced by the substituents on the triazolo[1,5-a]pyrimidine ring .Scientific Research Applications
Heterocyclic Chemistry Applications
The compound has been studied in the context of heterocyclic chemistry. Shibuya (1984) explored the reaction of active methylene compounds with 1,2,4-dithiazol-1-ium perchlorate, leading to various heterocycles, including pyrimidines and triazoles, which are structurally related to the compound (Shibuya, 1984).
Synthesis of Antifungal Agents
The compound's framework is similar to that used in the synthesis of voriconazole, an antifungal agent. Butters et al. (2001) studied the synthesis and stereochemistry of voriconazole, where a related triazole-pyrimidine structure played a key role (Butters et al., 2001).
Development of Inhibitors
Asghari et al. (2016) synthesized derivatives of triazolopyrimidines, evaluating them as potential inhibitors of 15-lipoxygenase. The structural similarity suggests potential utility of the compound in developing enzyme inhibitors (Asghari et al., 2016).
Antimicrobial and Antitumor Activities
Compounds structurally related to the given chemical have been evaluated for antimicrobial and antitumor activities. Abdelriheem et al. (2017) synthesized pyrazolo[1,5-a]pyrimidines with antimetabolite properties, which could have implications for the research compound (Abdelriheem et al., 2017).
Synthesis of Aurora-A Kinase Inhibitors
The compound's structural framework has been explored in synthesizing Aurora-A kinase inhibitors. Shaaban et al. (2011) developed pyrazolo[1,5-a]pyrimidines for this purpose, highlighting the compound's potential in cancer research (Shaaban et al., 2011).
Exploration in Organic Synthesis
The compound's chemical structure is of interest in organic synthesis. Hassneen and Abdallah (2003) explored the synthesis of pyridotriazolopyrimidines, demonstrating the versatility of such structures in creating new chemical entities (Hassneen & Abdallah, 2003).
Structural Analysis
The structure and synthesis of related triazolopyrimidines have been investigated, as shown by the work of Repich et al. (2017), who synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine and analyzed its crystal structure (Repich et al., 2017).
Antitumor Agent Synthesis
The synthesis of pyridotriazolopyrimidines as antitumor agents, as explored by Abdallah et al. (2017), indicates potential applications of the compound in creating new antitumor drugs (Abdallah et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its natural substrates . This results in a disruption of the cell cycle progression, leading to the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death . Therefore, the compound’s action can have significant downstream effects on cell proliferation and survival .
Result of Action
The compound’s action results in significant alterations in cell cycle progression, leading to apoptosis within cells . This can result in the inhibition of tumor growth, making the compound a potential candidate for cancer treatment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound, 1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 1-(7-(2,3-Dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is not well-defined. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
1-[7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O/c1-7-11(8(2)21)13(20-14(19-7)17-6-18-20)9-4-3-5-10(15)12(9)16/h3-6,13H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMFLYMOXYVOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=C(C(=CC=C3)Cl)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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